molecular formula C10H14N2O3 B1487763 Methyl (Z)-3-(dimethylamino)-2-(3-methyl-5-isoxazolyl)-2-propenoate CAS No. 1211577-93-3

Methyl (Z)-3-(dimethylamino)-2-(3-methyl-5-isoxazolyl)-2-propenoate

Cat. No. B1487763
CAS RN: 1211577-93-3
M. Wt: 210.23 g/mol
InChI Key: OSWISKJIVLZNQX-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (Z)-3-(dimethylamino)-2-(3-methyl-5-isoxazolyl)-2-propenoate, also known as “M-DMI”, is a small molecule compound that has been studied extensively in recent years for its potential applications in the field of scientific research. M-DMI is a derivative of the naturally occurring amino acid, isoleucine, and has been used in a variety of studies due to its unique properties.

Scientific Research Applications

M-DMI has a wide range of applications in scientific research, including its use as a tool for studying protein-ligand interactions, drug delivery, and enzyme inhibition. In addition, it has been used in the study of cell signaling pathways and is being explored as a potential therapeutic agent for a variety of diseases.

Mechanism of Action

M-DMI works by binding to specific proteins in the cell, which alters the proteins’ activity and affects the cell’s behavior. The exact mechanism of action is not fully understood, but it is believed that M-DMI binds to the proteins in a specific way and alters their activity by changing their conformation.
Biochemical and Physiological Effects
M-DMI has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the activation of certain receptors, and the modulation of cell signaling pathways. It has also been shown to have anti-inflammatory effects and has been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

M-DMI has several advantages for use in laboratory experiments, including its small size, low cost, and ease of synthesis. In addition, it has a high affinity for certain proteins and can be used to study a variety of biological processes. However, there are also some limitations to using M-DMI in experiments, such as its instability at high temperatures and its tendency to interact with other molecules in the cell.

Future Directions

M-DMI has potential applications in a variety of fields, including drug delivery, enzyme inhibition, and the study of cell signaling pathways. In addition, it has been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. Further research is needed to explore the full potential of M-DMI and to better understand its mechanism of action.

properties

IUPAC Name

methyl (Z)-3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7-5-9(15-11-7)8(6-12(2)3)10(13)14-4/h5-6H,1-4H3/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWISKJIVLZNQX-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=CN(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)/C(=C/N(C)C)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (Z)-3-(dimethylamino)-2-(3-methyl-5-isoxazolyl)-2-propenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (Z)-3-(dimethylamino)-2-(3-methyl-5-isoxazolyl)-2-propenoate
Reactant of Route 2
Reactant of Route 2
Methyl (Z)-3-(dimethylamino)-2-(3-methyl-5-isoxazolyl)-2-propenoate
Reactant of Route 3
Reactant of Route 3
Methyl (Z)-3-(dimethylamino)-2-(3-methyl-5-isoxazolyl)-2-propenoate
Reactant of Route 4
Reactant of Route 4
Methyl (Z)-3-(dimethylamino)-2-(3-methyl-5-isoxazolyl)-2-propenoate
Reactant of Route 5
Reactant of Route 5
Methyl (Z)-3-(dimethylamino)-2-(3-methyl-5-isoxazolyl)-2-propenoate
Reactant of Route 6
Reactant of Route 6
Methyl (Z)-3-(dimethylamino)-2-(3-methyl-5-isoxazolyl)-2-propenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.